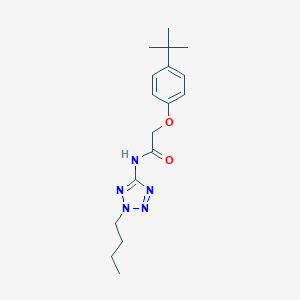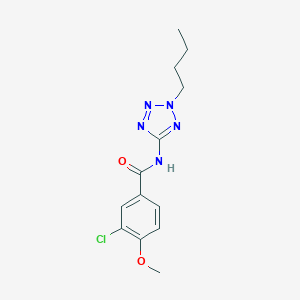![molecular formula C16H23N3O2 B237782 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as IBPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
実験室実験の利点と制限
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential for interacting with other drugs.
将来の方向性
There are several future directions for the research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of this disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Therefore, it may be a promising candidate for the treatment of this condition. Additionally, future research could focus on the development of new N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide derivatives with improved pharmacological properties.
合成法
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-aminophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
科学的研究の応用
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
特性
製品名 |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)19-10-8-18(9-11-19)15-7-5-4-6-14(15)17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
InChIキー |
ITHBKKXAKUVUBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)